molecular formula C3H7Cl2NO B12558528 Acetyl chloride, (methylamino)-, hydrochloride CAS No. 146751-69-1

Acetyl chloride, (methylamino)-, hydrochloride

Cat. No.: B12558528
CAS No.: 146751-69-1
M. Wt: 144.00 g/mol
InChI Key: BGYYOCBLCVMIEM-UHFFFAOYSA-N
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Description

Acetyl chloride, (methylamino)-, hydrochloride is a chemical compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and is known for its high reactivity and volatility. This compound is commonly used in organic synthesis, particularly in the acetylation of amines and alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetyl chloride, (methylamino)-, hydrochloride typically involves the reaction of acetyl chloride with methylamine. The reaction proceeds as follows: [ \text{CH}_3\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_3 + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent the hydrolysis of acetyl chloride.

Industrial Production Methods

On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride. This method yields a mixture of acetyl chloride and acetic acid: [ (\text{CH}_3\text{CO})_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COCl} + \text{CH}_3\text{COOH} ] The resulting acetyl chloride can then be reacted with methylamine to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, (methylamino)-, hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, acetyl chloride hydrolyzes to form acetic acid and hydrochloric acid.

    Acetylation: It is used to introduce an acetyl group into other compounds, particularly in the acetylation of amines and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an inert solvent such as dichloromethane.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Acetylation: Acetyl chloride is used in combination with a base such as pyridine to facilitate the acetylation process.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Acetic Acid: Formed from the hydrolysis of acetyl chloride.

Scientific Research Applications

Acetyl chloride, (methylamino)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the acetylation of amines and alcohols.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetyl chloride, (methylamino)-, hydrochloride involves nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the final product, with the release of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    Ethanoyl Chloride: Similar in structure and reactivity, used in similar acetylation reactions.

    Propionyl Chloride: Another acyl chloride with a slightly longer carbon chain, used in similar applications.

    Butyryl Chloride: An acyl chloride with an even longer carbon chain, also used in acetylation reactions.

Uniqueness

Acetyl chloride, (methylamino)-, hydrochloride is unique due to its specific reactivity with methylamine, making it particularly useful in the synthesis of N-methylacetamides. Its high reactivity and volatility also make it a valuable reagent in various organic synthesis applications.

Properties

CAS No.

146751-69-1

Molecular Formula

C3H7Cl2NO

Molecular Weight

144.00 g/mol

IUPAC Name

2-(methylamino)acetyl chloride;hydrochloride

InChI

InChI=1S/C3H6ClNO.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3;1H

InChI Key

BGYYOCBLCVMIEM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)Cl.Cl

Origin of Product

United States

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